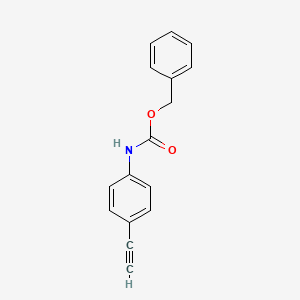
Carbamic acid, (4-ethynylphenyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(4-ethynylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom and a 4-ethynylphenyl group attached to the carbamate carbonyl carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Amination (Carboxylation) or Rearrangement:
- A common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times .
- Another method uses silicon tetramethoxide as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a carbon dioxide capture agent and catalyst .
-
Carbamoylation:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation and Reduction:
- Benzyl N-(4-ethynylphenyl)carbamate can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not well-documented.
-
Substitution:
- The compound can participate in substitution reactions, particularly nucleophilic substitution, where the benzyl or ethynyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Catalytic Hydrogenation: Used to remove the benzyl group from the carbamate, typically using palladium on carbon and hydrogen gas.
Strong Acids: Trifluoroacetic acid can be used to remove protecting groups like t-butyloxycarbonyl from carbamates.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of Benzyl N-(4-ethynylphenyl)carbamate would yield the corresponding amine and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Benzyl N-(4-ethynylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful in multi-step organic syntheses .
Biology and Medicine:
- The compound’s ability to protect amines makes it valuable in the synthesis of biologically active peptides and proteins. It is also used in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry:
- In the industrial sector, Benzyl N-(4-ethynylphenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its role as a protecting group allows for the synthesis of complex molecules with high precision.
Wirkmechanismus
Mechanism:
- The mechanism by which Benzyl N-(4-ethynylphenyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. This protection is crucial during multi-step syntheses where selective reactivity is required.
Molecular Targets and Pathways:
- The primary molecular target of Benzyl N-(4-ethynylphenyl)carbamate is the amine group of amino acids or peptides. The compound forms a stable bond with the amine, preventing it from participating in other reactions until the protecting group is removed.
Vergleich Mit ähnlichen Verbindungen
-
t-Butyloxycarbonyl (Boc) Carbamate:
- Boc carbamate is another common protecting group for amines. It can be removed with strong acids like trifluoroacetic acid or by heating .
-
Carboxybenzyl (CBz) Carbamate:
-
Fluorenylmethoxycarbonyl (FMoc) Carbamate:
Uniqueness:
- Benzyl N-(4-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which can participate in additional reactions, providing more versatility in synthetic applications. This makes it particularly useful in complex organic syntheses where multiple functional groups need to be protected and deprotected selectively.
Eigenschaften
CAS-Nummer |
371153-68-3 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
benzyl N-(4-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18) |
InChI-Schlüssel |
BRAWZMUZHXVUBN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


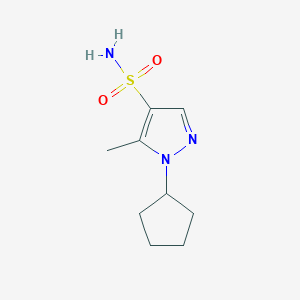
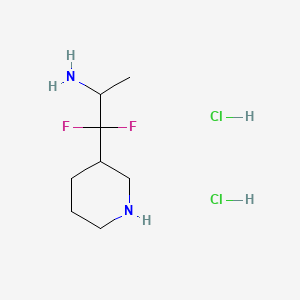
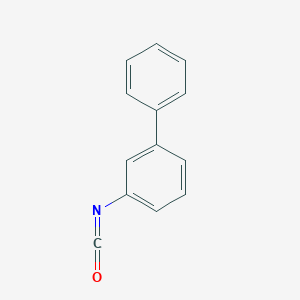
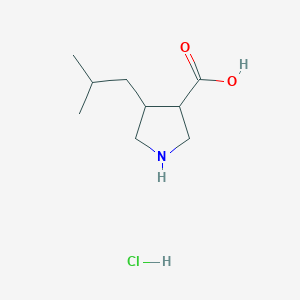
![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)


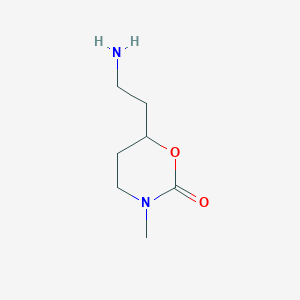
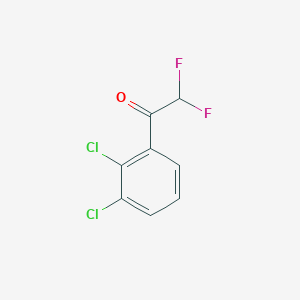
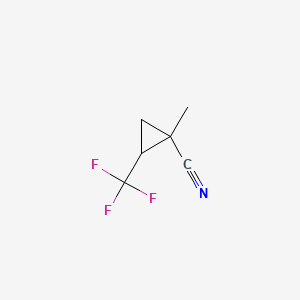
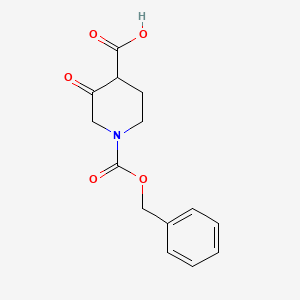
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
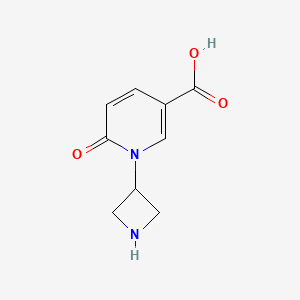
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
